

# Application Notes and Protocols for Radiolabeling 4-Propanoyloxy-DMT

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## Compound of Interest

Compound Name: 4-Propanoyloxy DMT

CAS No.: 1373882-11-1

Cat. No.: B3025903

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 4-Propanoyloxy-DMT (4-PrO-DMT), a synthetic tryptamine and a prodrug of psilocin. The following methods are based on established radiolabeling techniques for analogous compounds such as psilocybin and other tryptamine derivatives. The protocols are intended to serve as a foundational guide for researchers developing radiolabeled 4-PrO-DMT for use in preclinical and clinical research, including pharmacokinetic studies, receptor binding assays, and in vivo imaging.

## Introduction

4-Propanoyloxy-DMT is a compound of significant interest in psychedelic research due to its conversion to the psychoactive metabolite, psilocin.[1] Radiolabeling this molecule with isotopes such as tritium ( $^3\text{H}$ ), carbon-11 ( $^{11}\text{C}$ ), or carbon-14 ( $^{14}\text{C}$ ) is essential for elucidating its metabolic fate, distribution, and interaction with serotonergic systems in the brain.[2][3] The following protocols describe potential strategies for the synthesis of radiolabeled 4-Propanoyloxy-DMT.

## Quantitative Data Summary

The following table summarizes representative quantitative data from radiolabeling experiments with related tryptamine compounds. This data can serve as a benchmark for the development of radiolabeling protocols for 4-Propanoyloxy-DMT.

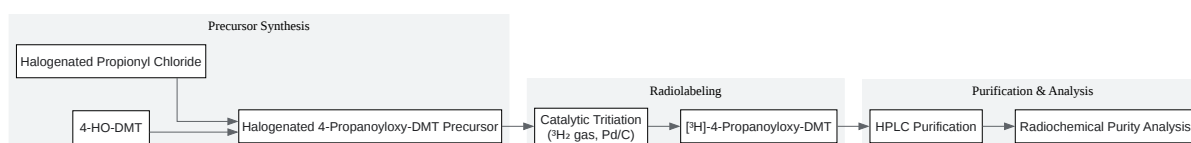
Compound	Isotope	Parameter	Value	Reference
Psilocybin	$^{14}\text{C}$	Specific Activity	234 $\mu\text{Ci}/\text{mg}$	[4]
5-MeO-DMT	$^{14}\text{C}$	Specific Activity	173 $\mu\text{Ci}/\text{mg}$	[4]
Psilocin	$^{11}\text{C}$	Radiochemical Yield	$20 \pm 5\%$	[5]
[(1R)- $^2\text{H}/^3\text{H}$ ]-tryptamine	$^3\text{H}$	Specific Activity	$1.28 \times 10^5$ Bq/mmol	[6]

## Experimental Protocols

### Protocol 1: Tritium ( $^3\text{H}$ ) Labeling of 4-Propanoyloxy-DMT via Catalytic Tritiation of a Halogenated Precursor

This protocol describes a common method for introducing tritium into a molecule by replacing a halogen atom with tritium gas. [2][7]

Workflow Diagram:



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Caption: Workflow for the tritium labeling of 4-Propanoyloxy-DMT.

Methodology:

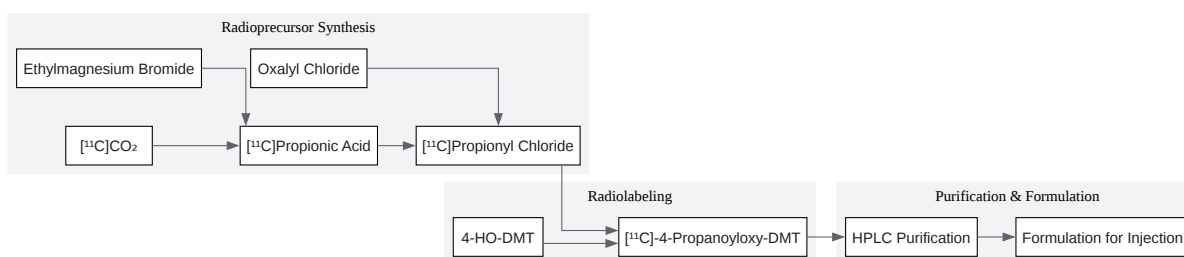
- Precursor Synthesis:
  - Synthesize a halogenated (e.g., bromo- or iodo-) version of the propionyl group. For example, 3-bromopropionyl chloride.
  - React 4-hydroxy-N,N-dimethyltryptamine (psilocin) with the halogenated propionyl chloride in an inert solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., triethylamine) to form the halogenated 4-propanoyloxy-DMT precursor.
  - Purify the precursor by column chromatography.
- Catalytic Tritiation:
  - Dissolve the halogenated precursor in a suitable solvent (e.g., ethanol or ethyl acetate).
  - Add a palladium on carbon (Pd/C) catalyst.
  - Introduce tritium ( $^3\text{H}_2$ ) gas into the reaction vessel and stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).
  - The reaction should be carried out in a specialized, well-ventilated fume hood designed for handling radioactive gases.[8]
- Purification:
  - Filter the reaction mixture to remove the catalyst.
  - Evaporate the solvent under reduced pressure.
  - Purify the resulting tritiated 4-Propanoyloxy-DMT using high-performance liquid chromatography (HPLC).

- Quality Control:
  - Determine the radiochemical purity of the final product using radio-TLC or HPLC with a radioactivity detector.
  - Measure the specific activity using a liquid scintillation counter and by determining the mass of the compound.

## Protocol 2: Carbon-11 ( $^{11}\text{C}$ ) Labeling of 4-Propanoyloxy-DMT using [ $^{11}\text{C}$ ]Propionyl Chloride

This protocol outlines the synthesis of [ $^{11}\text{C}$ ]-4-Propanoyloxy-DMT, which is suitable for positron emission tomography (PET) imaging studies due to the short half-life of carbon-11 (20.4 minutes).<sup>[9]</sup>

Workflow Diagram:



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Caption: Workflow for the carbon-11 labeling of 4-Propanoyloxy-DMT.

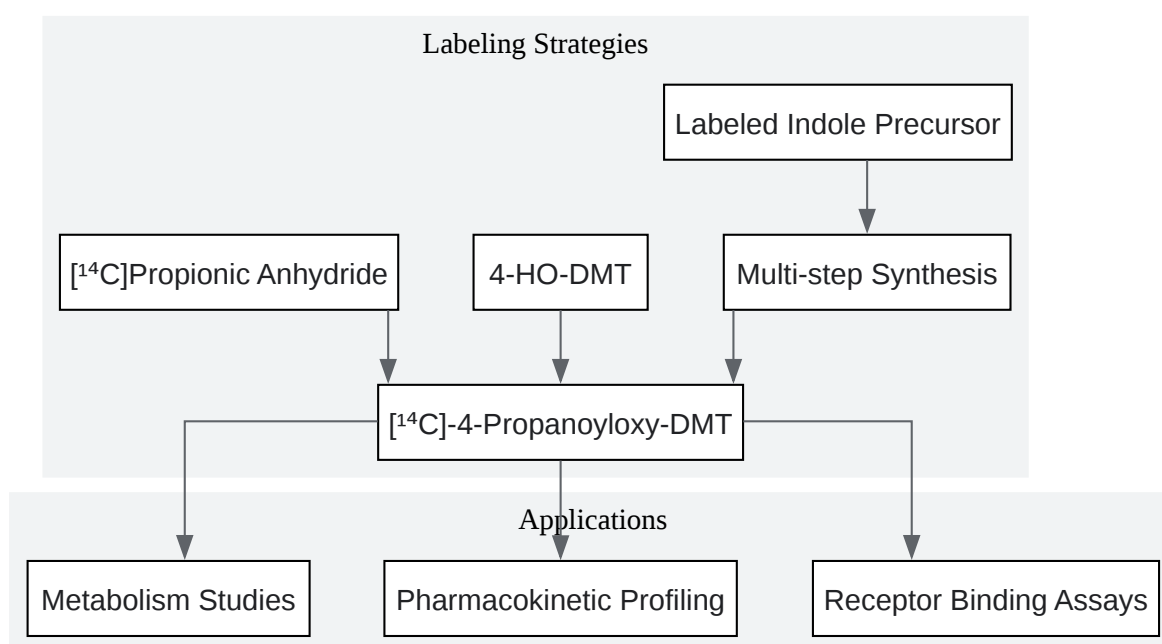
Methodology:

- [ $^{11}\text{C}$ ]Propionyl Chloride Synthesis:
  - Produce [ $^{11}\text{C}$ ]CO<sub>2</sub> from a cyclotron.
  - Bubble the [ $^{11}\text{C}$ ]CO<sub>2</sub> through a solution of ethylmagnesium bromide (Grignard reagent) to form [ $^{11}\text{C}$ ]propionic acid.
  - React the [ $^{11}\text{C}$ ]propionic acid with oxalyl chloride or a similar reagent to rapidly generate [ $^{11}\text{C}$ ]propionyl chloride. This step must be performed quickly due to the short half-life of  $^{11}\text{C}$ .
- Radiolabeling Reaction:
  - Dissolve 4-hydroxy-N,N-dimethyltryptamine (psilocin) in an appropriate aprotic solvent (e.g., acetonitrile or DMF).
  - Add the freshly prepared [ $^{11}\text{C}$ ]propionyl chloride to the solution of psilocin.
  - The reaction is typically rapid and can be performed at room temperature or with gentle heating.
- Purification and Formulation:
  - Quench the reaction with water or a buffer.
  - Purify the [ $^{11}\text{C}$ ]-4-Propanoyloxy-DMT using semi-preparative HPLC.
  - The collected fraction containing the radiolabeled product is then formulated in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo studies.
- Quality Control:
  - Perform analytical HPLC to determine the radiochemical purity and specific activity of the final product.
  - The entire process from cyclotron production to final formulation must be completed within a short timeframe (typically under 60 minutes).

## Protocol 3: Carbon-14 ( $^{14}\text{C}$ ) Labeling of 4-Propanoyloxy-DMT for In Vitro and Preclinical Studies

Carbon-14 is a long-lived beta-emitter, making it suitable for in vitro assays and long-term preclinical studies where a stable radiolabel is required.[4][10]

Signaling Pathway/Logical Relationship Diagram:



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Caption: Strategies and applications for carbon-14 labeled 4-Propanoyloxy-DMT.

Methodology:

- Synthesis of [ $^{14}\text{C}$ ]Propionic Anhydride:
  - Start with commercially available [ $^{14}\text{C}$ ]propionic acid or synthesize it from a [ $^{14}\text{C}$ ] precursor.

- Convert the [ $^{14}\text{C}$ ]propionic acid to [ $^{14}\text{C}$ ]propionic anhydride using a suitable dehydrating agent.
  - Radiolabeling Reaction:
    - React 4-hydroxy-N,N-dimethyltryptamine (psilocin) with [ $^{14}\text{C}$ ]propionic anhydride in the presence of a base such as pyridine or triethylamine.
    - The reaction can be carried out at room temperature or with gentle heating to ensure complete conversion.
  - Purification:
    - After the reaction is complete, remove the solvent and excess reagents.
    - Purify the [ $^{14}\text{C}$ ]-4-Propanoyloxy-DMT by column chromatography or preparative HPLC to achieve high radiochemical purity.
  - Quality Control:
    - Determine the radiochemical purity by radio-TLC or HPLC.
    - Calculate the specific activity by measuring the radioactivity and the mass of the purified compound. The stability of the radiolabeled compound should also be assessed over time.
- [4]

## Safety Considerations

All work with radioactive materials must be conducted in a licensed facility with appropriate shielding and personal protective equipment. Researchers must adhere to all institutional and national regulations regarding the handling and disposal of radioactive waste.

## Conclusion

The protocols outlined above provide a framework for the radiolabeling of 4-Propanoyloxy-DMT with tritium, carbon-11, and carbon-14. While these methods are based on established procedures for similar molecules, optimization of reaction conditions will be necessary to achieve high radiochemical yields and purity for 4-Propanoyloxy-DMT. The availability of these

radiolabeled tracers will be invaluable for advancing our understanding of the pharmacology and therapeutic potential of this class of compounds.

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